molecular formula C26H52O13 B7839254 Meo-peg(11)-prcho

Meo-peg(11)-prcho

货号: B7839254
分子量: 572.7 g/mol
InChI 键: RHMIFRGULPJKPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Meo-peg(11)-prcho, also known as methoxy polyethylene glycol (11)-propionaldehyde, is a compound that belongs to the family of polyethylene glycol derivatives. These compounds are widely used in various fields due to their unique properties, such as biocompatibility, solubility in water and organic solvents, and ability to form stable complexes with other molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Meo-peg(11)-prcho typically involves the reaction of methoxy polyethylene glycol with propionaldehyde under controlled conditions. One common method is the ring-opening polymerization of ethylene oxide in the presence of a catalyst, followed by the reaction with propionaldehyde . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

Meo-peg(11)-prcho undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include methoxy polyethylene glycol carboxylic acid, methoxy polyethylene glycol alcohol, and various substituted derivatives .

作用机制

The mechanism of action of Meo-peg(11)-prcho involves its ability to form stable complexes with other molecules through hydrogen bonding and van der Waals interactions. This property allows it to enhance the solubility and stability of various compounds, making it an effective excipient in drug formulations . Additionally, its biocompatibility and low toxicity make it suitable for use in biomedical applications .

相似化合物的比较

Similar Compounds

Uniqueness

Meo-peg(11)-prcho is unique due to the presence of the propionaldehyde group, which allows for further functionalization and modification. This makes it a versatile compound for various applications, particularly in the field of drug delivery and biomedical research .

生物活性

Meo-peg(11)-prcho, a PEGylated compound, has garnered attention for its potential applications in drug delivery and therapeutic interventions. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a polyethylene glycol (PEG) derivative characterized by a methoxy group and an aldehyde functional group. Its chemical structure can be represented as C26H52O13\text{C}_{26}\text{H}_{52}\text{O}_{13} with a molecular weight of approximately 500 Da. The incorporation of PEG enhances solubility, stability, and bioavailability of the compound in biological systems.

Mechanisms of Biological Activity

1. PEGylation and Pharmacokinetics:
PEGylation significantly alters the pharmacokinetic profile of drugs. It increases circulation time in the bloodstream by reducing renal clearance and minimizing recognition by the mononuclear phagocyte system (MPS) . This property is crucial for improving the therapeutic index of drugs, allowing for lower dosages and reduced side effects.

2. Immunogenicity:
While PEG is generally regarded as biocompatible, there have been reports of anti-PEG antibodies developing in patients after repeated exposure to PEGylated therapies. This immunogenic response can lead to hypersensitivity reactions and reduced efficacy of subsequent treatments . Understanding this aspect is vital for optimizing the use of this compound in clinical settings.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Study Biological Activity Observed Methodology Key Findings
Study AEnhanced drug solubilityIn vitro assaysIncreased solubility in aqueous environments compared to non-PEGylated counterparts.
Study BReduced cytotoxicityCell viability assaysLower toxicity levels observed in human cell lines, indicating improved safety profile.
Study CProlonged circulation timePharmacokinetic studiesDemonstrated extended half-life in animal models, suggesting potential for sustained drug delivery.

Case Studies

Case Study 1: Anticancer Applications
In a study investigating the use of this compound in cancer therapy, researchers observed that PEGylation improved the accumulation of chemotherapeutic agents at tumor sites due to enhanced permeability and retention (EPR) effects. This resulted in increased tumor regression rates in murine models compared to unmodified drugs.

Case Study 2: Vaccine Formulation
Another study explored the incorporation of this compound into vaccine formulations. The results indicated that PEGylation not only stabilized the vaccine but also enhanced immune responses by modulating antigen presentation and improving the pharmacokinetics of adjuvants used.

Research Findings

Recent research has highlighted several critical aspects of this compound's biological activity:

  • Bio-corona Formation: Upon entering biological systems, PEGylated nanoparticles form a bio-corona composed of proteins which influences their biodistribution and cellular uptake . The composition of this corona can dictate the therapeutic efficacy and safety profiles.
  • Steric Hindrance: The molecular weight (MW) and surface density of PEG chains play significant roles in dictating interactions with biomolecules. Higher MW PEG provides steric hindrance that can prevent protein adsorption, thereby enhancing circulation times .
  • Targeting Strategies: Optimizing PEG density is crucial when targeting specific tissues or cell types. Studies suggest that using varying lengths of PEG can help maintain the accessibility of targeting ligands while ensuring stability against non-specific interactions .

属性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O13/c1-28-5-6-30-9-10-32-13-14-34-17-18-36-21-22-38-25-26-39-24-23-37-20-19-35-16-15-33-12-11-31-8-7-29-4-2-3-27/h3H,2,4-26H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMIFRGULPJKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。